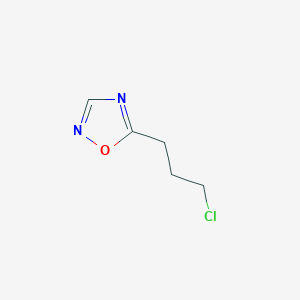![molecular formula C16H16O6 B1423191 14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone CAS No. 738-90-9](/img/structure/B1423191.png)
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone
Übersicht
Beschreibung
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone is a chemical compound with the molecular formula C16H16O6. It is also known by other names such as Octahydrobiphenylene-4a,8b:4b,8a-tetracarboxylic Dianhydride and Octahydro-4a,8b:4b,8a-bis(methanooxymethano)biphenylene-9,11,12,14-tetraone . This compound is primarily used as a monomer in the synthesis of polyimides, which are high-performance polymers known for their thermal stability, mechanical strength, and chemical resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile . The reaction conditions often require elevated temperatures and the presence of a solvent such as toluene or xylene to facilitate the reaction . The resulting product is then purified through recrystallization or chromatography to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The reaction conditions are optimized to maximize the efficiency of the Diels-Alder reaction, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form the corresponding tetracarboxylic acid.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Amidation: The compound can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Esterification: Requires an acid catalyst such as sulfuric acid and an alcohol.
Amidation: Involves the use of amines and may require a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products
Hydrolysis: Tetracarboxylic acid.
Esterification: Tetracarboxylic esters.
Amidation: Tetracarboxylic amides.
Wissenschaftliche Forschungsanwendungen
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone has several applications in scientific research:
Polyimide Synthesis: Used as a monomer in the production of polyimides, which are utilized in electronics, aerospace, and automotive industries due to their excellent thermal and mechanical properties.
Material Science: Employed in the development of advanced materials with high thermal stability and chemical resistance.
Chemical Research: Used as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone involves its ability to undergo cycloaddition reactions, forming stable polyimide structures . The molecular targets include the reactive sites on the diene and dienophile, which facilitate the formation of the tricyclic structure . The pathways involved in its reactions are primarily based on the principles of organic chemistry, including the Diels-Alder reaction mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octahydrobiphenylene-4a,8b:4b,8a-tetracarboxylic Dianhydride
- Octahydro-4a,8b:4b,8a-bis(methanooxymethano)biphenylene-9,11,12,14-tetraone
Uniqueness
14,17-dioxapentacyclo[6.4.3.32,7.01,8.02,7]octadecane-13,15,16,18-tetrone is unique due to its tricyclic structure, which imparts high thermal stability and rigidity to the resulting polyimides . This makes it particularly valuable in applications requiring materials that can withstand extreme conditions .
Eigenschaften
IUPAC Name |
3,12-dioxapentacyclo[12.4.0.01,5.05,10.010,14]octadecane-2,4,11,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-9-13-5-1-2-6-14(13)10(18)22-12(20)16(14)8-4-3-7-15(13,16)11(19)21-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRKYEVSRWMNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23C(=O)OC(=O)C24CCCCC45C3(C1)C(=O)OC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693699 | |
| Record name | Octahydro-4a,8b:4b,8a-di(methanooxymethano)biphenylene-9,11,12,14-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738-90-9 | |
| Record name | Octahydro-4a,8b:4b,8a-di(methanooxymethano)biphenylene-9,11,12,14-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[6.4.0.0(2,7)]dodecane-1,8:2,7-tetracarboxylic Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1423113.png)


![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)






![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1423130.png)
